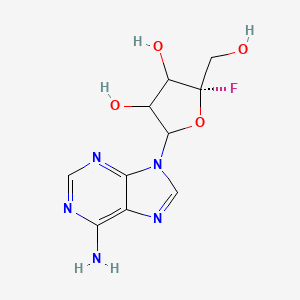
(2S)-5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol is a synthetic nucleoside analogue. This compound is structurally related to naturally occurring nucleosides but has been modified to include a fluorine atom and additional hydroxyl groups. These modifications can significantly alter its chemical properties and biological activity, making it a valuable tool in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of the oxolane ring, followed by the introduction of the fluorine atom and the purine base. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized for yield and purity, often requiring advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
(2S)-5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or modify the purine base.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, altering the compound’s properties.
科学研究应用
(2S)-5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a probe for studying nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S)-5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The fluorine atom and additional hydroxyl groups enhance its binding affinity and specificity for certain enzymes and molecular targets, leading to its biological effects.
相似化合物的比较
Similar Compounds
2-aminopurine: A fluorescent base analogue used to study DNA structure and enzyme interactions.
Fluorodeoxyuridine: A nucleoside analogue used in cancer treatment.
Acyclovir: An antiviral drug that targets viral DNA polymerase.
Uniqueness
(2S)-5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific combination of a fluorine atom and multiple hydroxyl groups, which confer distinct chemical and biological properties. This makes it a versatile tool in various research applications, offering advantages over other nucleoside analogues in terms of stability, specificity, and activity.
属性
分子式 |
C10H12FN5O4 |
|---|---|
分子量 |
285.23 g/mol |
IUPAC 名称 |
(2S)-5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12FN5O4/c11-10(1-17)6(19)5(18)9(20-10)16-3-15-4-7(12)13-2-14-8(4)16/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t5?,6?,9?,10-/m1/s1 |
InChI 键 |
OHTNWXWYIDVBLZ-XMWFRKBBSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C([C@](O3)(CO)F)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(CO)F)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















